![molecular formula C14H12O2 B13277430 [1,1'-Biphenyl]-3-carboxaldehyde,5-methoxy](/img/structure/B13277430.png)
[1,1'-Biphenyl]-3-carboxaldehyde,5-methoxy
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Biphenyl]-3-carboxaldehyde,5-methoxy is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of two phenyl rings connected by a single bond, with a methoxy group (-OCH₃) attached to one of the phenyl rings and a carboxaldehyde group (-CHO) attached to the other. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-3-carboxaldehyde,5-methoxy can be achieved through several methods. One common approach involves the Suzuki coupling reaction, where a boronic acid derivative of one phenyl ring is coupled with a halogenated derivative of the other phenyl ring in the presence of a palladium catalyst. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K₂CO₃) to facilitate the coupling .
Industrial Production Methods
In an industrial setting, the production of [1,1’-Biphenyl]-3-carboxaldehyde,5-methoxy may involve large-scale Suzuki coupling reactions using automated reactors to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature control and efficient mixing, is crucial for achieving high efficiency in industrial production.
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-3-carboxaldehyde,5-methoxy undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: KMnO₄ in an acidic medium or CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or LiAlH₄ in ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products
Oxidation: [1,1’-Biphenyl]-3-carboxylic acid,5-methoxy.
Reduction: [1,1’-Biphenyl]-3-methanol,5-methoxy.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
[1,1’-Biphenyl]-3-carboxaldehyde,5-methoxy has several applications in scientific research:
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-3-carboxaldehyde,5-methoxy depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary, but they often include binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Similar Compounds
Biphenyl: The parent compound without any substituents.
[1,1’-Biphenyl]-4-carboxaldehyde: Similar structure but with the aldehyde group at the 4-position.
[1,1’-Biphenyl]-4-methoxy: Similar structure but with the methoxy group at the 4-position.
Uniqueness
[1,1’-Biphenyl]-3-carboxaldehyde,5-methoxy is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This unique structure allows for specific applications in synthesis and research that may not be achievable with other biphenyl derivatives.
Properties
Molecular Formula |
C14H12O2 |
|---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
3-methoxy-5-phenylbenzaldehyde |
InChI |
InChI=1S/C14H12O2/c1-16-14-8-11(10-15)7-13(9-14)12-5-3-2-4-6-12/h2-10H,1H3 |
InChI Key |
NBFNJIQVVFJCSL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC=CC=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


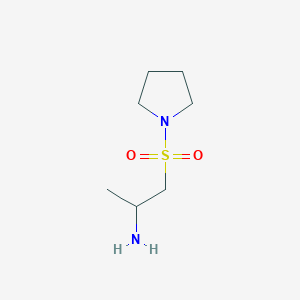
![2-{2-Aminobicyclo[2.2.2]octan-2-yl}ethan-1-ol](/img/structure/B13277359.png)

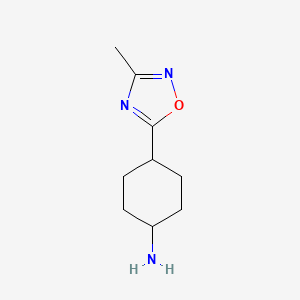
![5-Fluoro-2-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13277375.png)

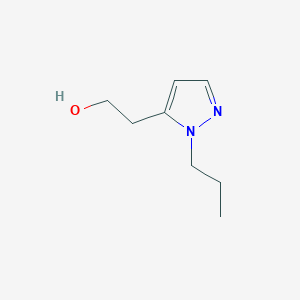
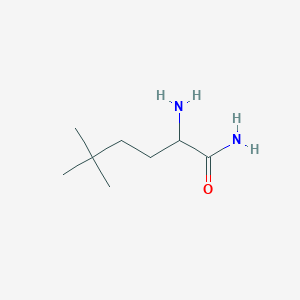
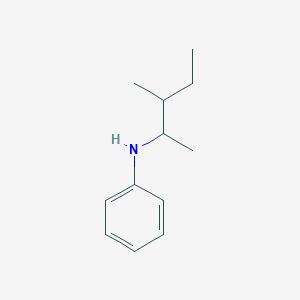

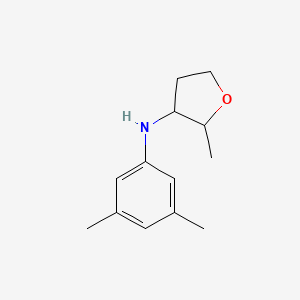
![3-Hydroxy-8-azabicyclo[3.2.1]octane-8-carbonitrile](/img/structure/B13277412.png)
![5,7-Dimethyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13277415.png)

